2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide
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Overview
Description
2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide is a chemical compound with the molecular formula C19H15N3O5S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-nitrobenzenesulfonyl chloride+N-phenylbenzamide→2-[(2-nitrophenyl)sulfonyl]amino-N-phenylbenzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .
Scientific Research Applications
2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide
- 2-{[(4-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide
Uniqueness
2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications.
Properties
Molecular Formula |
C19H15N3O5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)sulfonylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-28(26,27)18-13-7-6-12-17(18)22(24)25/h1-13,21H,(H,20,23) |
InChI Key |
AEPZLELXAZPBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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